1-Iodo-4-phenoxybenzene 1-Iodo-4-phenoxybenzene
Brand Name: Vulcanchem
CAS No.: 2974-94-9
VCID: VC2326613
InChI: InChI=1S/C12H9IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)I
Molecular Formula: C12H9IO
Molecular Weight: 296.1 g/mol

1-Iodo-4-phenoxybenzene

CAS No.: 2974-94-9

Cat. No.: VC2326613

Molecular Formula: C12H9IO

Molecular Weight: 296.1 g/mol

* For research use only. Not for human or veterinary use.

1-Iodo-4-phenoxybenzene - 2974-94-9

Specification

CAS No. 2974-94-9
Molecular Formula C12H9IO
Molecular Weight 296.1 g/mol
IUPAC Name 1-iodo-4-phenoxybenzene
Standard InChI InChI=1S/C12H9IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
Standard InChI Key BDKOUDYNKRCDEC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)I
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)I

Introduction

Basic Identification and Structure

1-Iodo-4-phenoxybenzene (CAS Number: 2974-94-9) is an aromatic compound consisting of an iodine atom at the para position of a phenoxybenzene structure. It belongs to the family of diphenyl ethers and is characterized by its distinctive molecular structure that combines two aromatic rings connected by an oxygen bridge, with an iodine atom at the 4-position of one of the rings .

The compound is alternatively known by several synonyms including 4-iododiphenyl ether, 4-iodophenyl phenyl ether, and 4-phenoxyiodobenzene . Its molecular structure can be represented by the following chemical identifiers:

Identifier TypeValue
Molecular FormulaC₁₂H₉IO
Exact Mass295.969788
IUPAC Name1-iodo-4-phenoxybenzene
InChI1S/C12H9IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
InChI KeyBDKOUDYNKRCDEC-UHFFFAOYSA-N
SMILESIC1=CC=C(OC2=CC=CC=C2)C=C1

The molecular structure features two benzene rings connected by an oxygen atom, with one ring bearing an iodine substituent at the para position relative to the ether linkage. This structural arrangement contributes to its unique chemical reactivity and applications in organic synthesis.

Physical and Chemical Properties

1-Iodo-4-phenoxybenzene possesses distinctive physicochemical properties that determine its behavior in various chemical environments and applications. These properties are crucial for understanding its reactivity, handling requirements, and potential uses.

Physical Properties

The compound exists as a solid at room temperature with the following physical characteristics:

PropertyValue
Physical StateSolid
Molecular Weight296.104 g/mol
Density1.6±0.1 g/cm³
Boiling Point317.6±25.0 °C at 760 mmHg
Flash Point145.9±23.2 °C
Storage ConditionsKeep in dark place, sealed in dry container, 2-8°C

The relatively high boiling and flash points of 1-iodo-4-phenoxybenzene are characteristic of its aromatic structure and molecular weight. These properties make it stable under normal laboratory conditions but necessitate specific storage requirements to maintain its purity and chemical integrity .

Chemical Properties

The chemical behavior of 1-iodo-4-phenoxybenzene is largely dictated by the presence of the iodine atom and the ether linkage. The iodine atom, being highly electronegative and a good leaving group, makes the compound susceptible to nucleophilic attack, which is exploited in various organic reactions.

Key chemical properties include:

  • Electron distribution: The compound possesses an asymmetric electron distribution due to the electronegative iodine atom and the oxygen linkage.

  • Reactivity: The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it reactive in coupling reactions and nucleophilic substitutions.

  • Stability: The compound is generally stable under normal conditions but is light-sensitive, necessitating storage in dark containers .

  • Spectroscopic Properties: The 1H NMR spectrum shows characteristic signals, including δ 6.72-6.82 (m, 2 H), which are useful for identification and purity assessment .

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 1-iodo-4-phenoxybenzene, each with its advantages depending on scale, available starting materials, and desired purity.

Laboratory Synthesis

The most common laboratory method involves the iodination of 4-phenoxyaniline using a suitable iodinating agent. This process typically follows these steps:

  • Iodination: 4-Phenoxyaniline is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

  • Solvent Selection: The reaction is generally conducted in an organic solvent such as acetic acid or dichloromethane.

  • Temperature Control: The reaction requires careful temperature control to optimize yield and minimize side products.

  • Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production

For larger-scale production, industrial methods often employ electrophilic aromatic substitution reactions. These processes are optimized for efficiency and typically involve:

  • Catalyst Selection: Appropriate catalysts are used to enhance selectivity and reaction rates.

  • Reaction Conditions: Temperature, solvent, and catalyst concentration are carefully controlled to maximize yield.

  • Continuous Processing: Industrial settings may utilize continuous flow reactors rather than batch processes for improved efficiency.

  • Quality Control: Stringent quality control measures ensure consistent purity, typically 95-98% for commercial-grade material .

Chemical Reactions and Reactivity

The reactivity of 1-iodo-4-phenoxybenzene is dominated by its functional groups, particularly the carbon-iodine bond and the ether linkage. These structural features enable its participation in various chemical transformations.

Substitution Reactions

The iodine atom can be replaced by various nucleophiles in substitution reactions:

  • Nucleophilic Substitution: Reactions with amines, thiols, or alkoxides can replace the iodine with the corresponding functional group.

  • Metal-Catalyzed Substitutions: Palladium and other transition metal catalysts facilitate substitution reactions under milder conditions than conventional methods .

Coupling Reactions

1-Iodo-4-phenoxybenzene is particularly valuable in coupling reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of palladium catalysts yields biaryl compounds.

  • Heck Reaction: Coupling with alkenes forms new carbon-carbon bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes creates carbon-carbon bonds with sp-hybridized carbons.

Transthioetherification

A notable application is in palladium-catalyzed intermolecular transthioetherification reactions. Research has demonstrated that 1-iodo-4-phenoxybenzene reacts with thioethers under palladium catalysis to yield the corresponding sulfides with good efficiency (82% yield), showcasing its utility in C-S bond formation .

Applications in Research and Industry

1-Iodo-4-phenoxybenzene serves as a versatile building block with applications spanning multiple disciplines and industries.

Pharmaceutical Synthesis

In pharmaceutical research and development, this compound functions as:

  • Intermediate: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those containing diphenyl ether moieties.

  • Building Block: Its ability to participate in various coupling reactions makes it valuable for constructing complex molecular scaffolds found in medicinal chemistry.

Scientific Research

The compound finds applications across different scientific fields:

  • Chemical Research: Used in methodology development and mechanistic studies of organic reactions.

  • Biological Studies: Employed in the development of bioactive molecules and as a probe in biochemical investigations.

  • Materials Science: Contributes to the synthesis of specialty polymers and advanced materials .

Industrial Applications

Industrial uses include:

  • Specialty Chemicals: Production of fine chemicals and intermediates.

  • Agrochemicals: Synthesis of pesticides and herbicides containing diphenyl ether structures.

  • Dyes and Pigments: Development of color compounds with specific optical properties.

Hazard TypeClassification
Signal WordWarning
PictogramsGHS07
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These hazard classifications indicate that while 1-iodo-4-phenoxybenzene presents moderate health risks, proper handling procedures can minimize exposure risks .

Comparative Analysis with Similar Compounds

Understanding the relationship between 1-iodo-4-phenoxybenzene and structurally related compounds provides insight into its unique properties and applications.

Comparison with 1-Chloro-4-phenoxybenzene

1-Chloro-4-phenoxybenzene (CAS: 7005-72-3) is a structural analog with chlorine instead of iodine. Key differences include:

Property1-Iodo-4-phenoxybenzene1-Chloro-4-phenoxybenzene
Molecular Weight296.104 g/mol204.652 g/mol
Density1.6±0.1 g/cm³1.2±0.1 g/cm³
Boiling Point317.6±25.0 °C283.7±13.0 °C
Melting PointNot available-8 °C
ReactivityHigher reactivity in coupling reactionsLower reactivity in coupling reactions

The higher reactivity of the iodo compound in coupling reactions makes it preferable in many synthetic applications, despite its higher cost .

Comparison with Other Halogenated Diphenyl Ethers

Different halogenated diphenyl ethers exhibit varying properties and reactivities:

  • Reactivity Trend: I > Br > Cl > F (in terms of leaving group ability in substitution reactions)

  • Stability: Increases from I to F

  • Application Suitability: The choice of halogen depends on the specific application, with iodides preferred for coupling reactions and chlorides or fluorides for applications requiring higher stability.

Recent Research Developments

Current research involving 1-iodo-4-phenoxybenzene highlights its ongoing relevance in chemical synthesis and materials science.

Catalytic Applications

Recent studies have demonstrated the utility of 1-iodo-4-phenoxybenzene in palladium-catalyzed reactions:

  • Transthioetherification: In a study focused on intermolecular transthioetherification of aryl halides with thioethers, 1-iodo-4-phenoxybenzene was successfully converted to the corresponding thioether with an 82% yield, showcasing its effectiveness in C-S bond formation .

  • Cross-Coupling Methodology: Ongoing research continues to optimize conditions for employing this compound in various cross-coupling reactions, leading to more efficient synthetic routes for complex molecules.

Materials Science Applications

The compound's unique structure has led to exploration in materials science:

  • Polymer Chemistry: The diphenyl ether backbone provides rigidity and thermal stability to polymers, making 1-iodo-4-phenoxybenzene a valuable monomer for specialty applications.

  • Functional Materials: The reactive iodine site allows for further functionalization to create materials with tailored properties for optical or electronic applications .

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